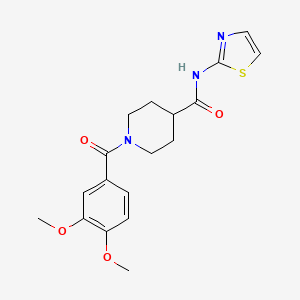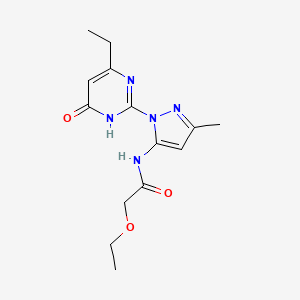![molecular formula C13H20N2O2S B2883555 N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide CAS No. 1421452-68-7](/img/structure/B2883555.png)
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide” is C13H20N2O2S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The molecular weight of “N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide” is 268.38. More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
Chemical synthesis and modification of related compounds provide foundational methodologies that could be applied to N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide. For instance, the synthesis of novel heterocyclic compounds through reactions involving similar structural motifs highlights the compound's relevance in creating new chemical entities with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the development of benzimidazole derivatives as renin inhibitors illustrates how modification of the chemical structure can lead to significant biological effects, offering a template for further exploration of N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide derivatives (Tokuhara et al., 2018).
Antibacterial and Antimicrobial Activities
Research into compounds with similar structural features has demonstrated potential antibacterial and antimicrobial activities. For instance, the discovery of compounds selectively targeting bacterial persisters without affecting normal antibiotic-sensitive cells suggests a pathway for developing novel antibacterial agents (Kim et al., 2011). Furthermore, the synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial potential of compounds within this chemical space (Patel & Patel, 2010), potentially applicable to N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide derivatives.
Direcciones Futuras
The future directions in the research of piperidine derivatives like “N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-3-carboxamide” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-8-7-15-5-2-12(3-6-15)14-13(16)11-4-9-18-10-11/h4,9-10,12H,2-3,5-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZUDLSIXIKCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide](/img/structure/B2883474.png)

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)





![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2883485.png)


![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)
